1,5-二甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

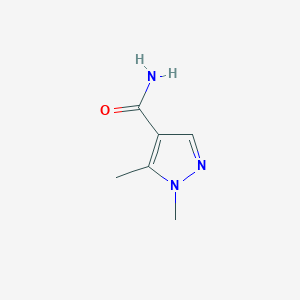

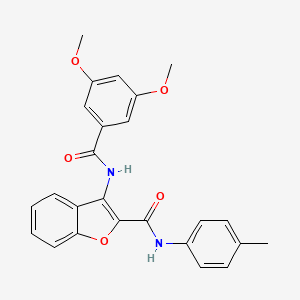

1,5-Dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the formula C₆H₉N₃O . It belongs to the class of organic compounds known as pyrazole carboxamides .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR and HRMS . The molecular weight is 124.1405 .Chemical Reactions Analysis

Pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activities . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .科学研究应用

Fungicide Applications

Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been synthesized as potential fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . These compounds could be used as fungicide candidates for further study .

Antifungal Activities

The pyrazole ring, which is a core element in “1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been applied to treat various diseases, including fungal diseases . Pyrazoles and their analogues have demonstrated diverse biological activities, including antifungal properties .

Medicinal Applications

Pyrazole derivatives, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been extensively studied due to their significant medicinal properties . They have been used as antituberculosis, antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents .

Agricultural Applications

Fungicides play an important role in agricultural production for controlling plant diseases . Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, can block the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Antileishmanial and Antimalarial Applications

Some pyrazole derivatives have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Chemical Industry Applications

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,5-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSNZAFURLJYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)

![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)

![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)